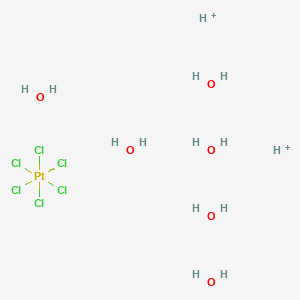
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
Overview
Description
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (BHED) is a diamine compound that is used in a variety of scientific research applications. BHED is a chiral compound, meaning that it is composed of two enantiomeric forms, (1S,2S)-BHED and (1R,2R)-BHED, which are mirror images of each other. BHED has been used in studies of enzyme inhibition, drug delivery, and more.
Scientific Research Applications
Crystallography
The compound has been used in the synthesis of a complex crystal structure. Specifically, it was used in the creation of (N,N’-bis-(salicylidene)-(1S,2S)-1,2-diphenyl-1,2-ethanediaminato)-nickel (II) hemihydrate . This complex crystal structure has potential applications in materials science and solid-state physics .
Antimicrobial Activity
The compound has been used in the synthesis of new urea derivatives, which were then tested for their antimicrobial activities . Of the eight ureas synthesized, only one compound showed weak antimicrobial activity in relation to B. cereus and Candida spp . This suggests potential applications in the development of new antimicrobial agents .
Drug Synthesis
The compound has been used as a starting material in the synthesis of various drugs . Its optical activity increases its value as targets for biological studies .
Supramolecular Chemistry
Urea derivatives of the compound have been studied in the field of supramolecular chemistry . This field focuses on the non-covalent interactions of molecules, and these studies could lead to the development of new materials and technologies .
Cleavage of Racemic Acids
The compound is widely used for the cleavage of racemic acids . This process is important in the production of optically pure compounds, which are often required in the pharmaceutical industry .
Preparation of Substituted Ureas
The compound is a convenient reagent for the preparation of substituted ureas . These urea derivatives have a wide spectrum of biological activities and are valuable targets for biological studies .
properties
IUPAC Name |
2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584913 | |
| Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | |
CAS RN |
870991-68-7 | |
| Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper describes the synthesis of 1-[(1S,2S)-1,2-bis(2-hydroxyphenyl)-2-pivaloylaminoethylamino]-2,2-dimethyl-1-propanone using (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine as a starting material. What does this reaction tell us about the reactivity of the compound?
A1: The reaction demonstrates that (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine can act as a nucleophile. [] The amine groups present in the structure can react with electrophiles, such as the pivalic anhydride used in the study. This reactivity suggests that (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine can be further modified or incorporated into larger molecules through reactions involving its amine functionalities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















